[(Naphthalen-2-yl)oxy]hydrazine
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Overview
Description
[(Naphthalen-2-yl)oxy]hydrazine is an organic compound characterized by the presence of a naphthalene ring bonded to an oxy group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Naphthalen-2-yl)oxy]hydrazine can be synthesized through the reaction of naphthalene-2-ol with hydrazine hydrate. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(Naphthalen-2-yl)oxy]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The oxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Naphthalen-2-yl)oxy]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Naphthalen-2-yl)oxy]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form Schiff bases with aldehydes and ketones, leading to the formation of hydrazones. These hydrazones can further interact with biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Similar structure with additional acetyl groups.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Contains an azetidine ring instead of a hydrazine moiety.
Uniqueness
[(Naphthalen-2-yl)oxy]hydrazine is unique due to its specific combination of a naphthalene ring, oxy group, and hydrazine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
89632-72-4 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
naphthalen-2-yloxyhydrazine |
InChI |
InChI=1S/C10H10N2O/c11-12-13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 |
InChI Key |
GJGCBLZWDCQUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)ONN |
Origin of Product |
United States |
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